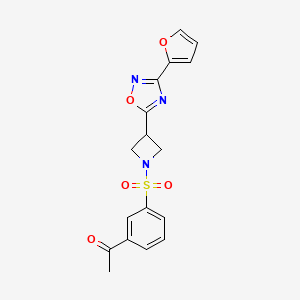
1-(3-((3-(3-(呋喃-2-基)-1,2,4-噁二唑-5-基)氮杂环丁烷-1-基)磺酰基)苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is an organic compound known for its complex structure and diverse applications. This compound contains multiple functional groups, including a furan ring, an oxadiazole ring, an azetidine ring, and a sulfonyl group, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
科学研究应用
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Explored for its reactivity and stability under various conditions.
Biology:
Investigated for potential bioactivity, including antimicrobial and anticancer properties.
Studied for its interactions with biological macromolecules.
Medicine:
Potential precursor for pharmaceuticals, especially those targeting specific enzymes or receptors.
Evaluated for its therapeutic potential in various disease models.
Industry:
Utilized in the development of advanced materials, including polymers and catalysts.
Considered for applications in the electronics industry, particularly in organic semiconductors.
作用机制
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial activity . Therefore, it’s plausible that this compound could interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on its structural similarity to other antimicrobial compounds, it may interfere with essential biochemical processes in microbial cells, leading to their death or growth inhibition .
Biochemical Pathways
It’s plausible that it could interfere with the synthesis of essential microbial proteins or enzymes, disrupting key metabolic pathways and inhibiting microbial growth .
Result of Action
Based on its potential antimicrobial activity, it could result in the death or growth inhibition of microbial cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves multiple steps, each tailored to introduce and modify specific functional groups:
Formation of the Furan Ring: Typically achieved through the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This is often prepared by cyclodehydration reactions involving nitriles and amidoximes, using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Azetidine Ring: Azetidine rings can be constructed through cyclization reactions involving amino alcohols or related substrates.
Sulfonylation: Introduction of the sulfonyl group is typically carried out via sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial-scale production of this compound would likely involve streamlined versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: Potential oxidation reactions can occur at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole or sulfonyl groups, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan ring or sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., NaOH, K₂CO₃).
Major Products: The products of these reactions can vary widely, including oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
相似化合物的比较
1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone stands out due to its unique combination of functional groups and properties. Similar compounds may include:
1-(3-((3-(3-(Thiophene-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
1-(3-((3-(3-(Furan-2-yl)-1,3,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
1-(3-((3-(3-(Furan-2-yl)-1,2,5-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
These compounds may share some chemical reactivity and applications but can differ significantly in their specific properties and uses. 1-(3-((3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone's uniqueness lies in its specific structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11(21)12-4-2-5-14(8-12)26(22,23)20-9-13(10-20)17-18-16(19-25-17)15-6-3-7-24-15/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZPUMXAFGBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
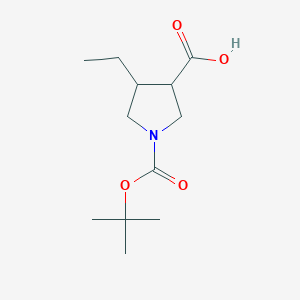
![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)
![6-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2471929.png)
![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

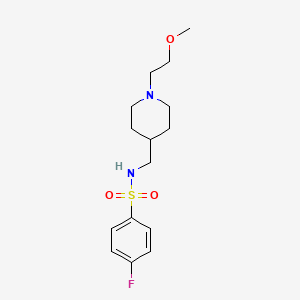
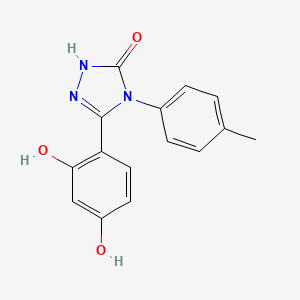
![1-[(4-chlorophenyl)methyl]-2-oxo-N-(4-phenylbutan-2-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2471937.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2471939.png)
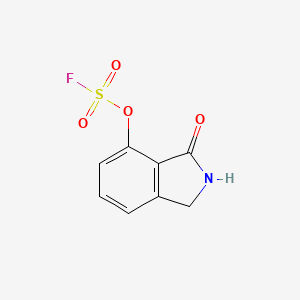
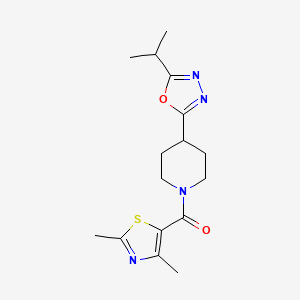
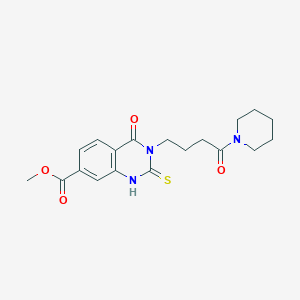
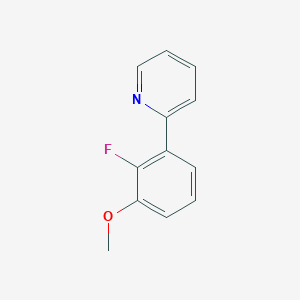
![2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2471944.png)
